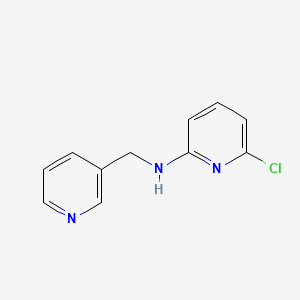

6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine

描述

属性

IUPAC Name |

6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-4-1-5-11(15-10)14-8-9-3-2-6-13-7-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZXGXWRRVBSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248144 | |

| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-38-9 | |

| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods

Starting Materials and General Synthetic Approach

- Starting Materials: The synthesis typically begins with commercially available 6-chloropyridin-2-amine or 2-amino-6-chloropyridine as the core scaffold.

- Key Intermediate: The pyridin-3-ylmethyl moiety is introduced via nucleophilic substitution or reductive amination involving pyridin-3-carboxaldehyde or related derivatives.

Synthetic Routes

Reductive Amination Approach

This method involves the condensation of 6-chloropyridin-2-amine with pyridine-3-carboxaldehyde, followed by reduction of the resulting imine to the secondary amine.

-

- Mix equimolar amounts of 6-chloropyridin-2-amine and pyridine-3-carboxaldehyde in an alcoholic solvent such as methanol or ethanol.

- Add a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Stir the reaction at room temperature or slightly elevated temperature (20–70 °C) for several hours.

- Work-up involves aqueous quenching, extraction with organic solvents (e.g., ethyl acetate), drying over anhydrous sodium sulfate, filtration, and solvent evaporation.

- Purify the crude product by silica gel chromatography or recrystallization.

Advantages: Mild conditions, high selectivity, and good yields.

Nucleophilic Substitution Using Pyridin-3-ylmethyl Halides

-

- Prepare or procure pyridin-3-ylmethyl halide (e.g., bromide or chloride).

- React 6-chloropyridin-2-amine with the pyridin-3-ylmethyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or DMSO).

- Heat the mixture moderately (50–110 °C) under inert atmosphere to promote substitution.

- After reaction completion, perform aqueous work-up and purification.

Advantages: Direct alkylation, scalable for industrial synthesis.

Detailed Research Findings and Data

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation (imine formation) | 6-chloropyridin-2-amine + pyridine-3-carboxaldehyde + acid catalyst (e.g., TosOH or H2SO4) | 20–70 °C | 8–12 hours | 70–85 | Acid catalysis facilitates imine formation |

| Reduction | Sodium cyanoborohydride or sodium triacetoxyborohydride in MeOH or EtOH | Room temp to 50 °C | 4–12 hours | 75–90 | Mild reducing agents preferred for selectivity |

| Nucleophilic substitution | 6-chloropyridin-2-amine + pyridin-3-ylmethyl halide + base (K2CO3 or NaH) in DMF/DMSO | 50–110 °C | 6–12 hours | 60–80 | Requires inert atmosphere |

| Purification | Silica gel chromatography or recrystallization | Ambient | — | — | To obtain pure final compound |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H NMR spectra typically show characteristic singlets and multiplets corresponding to the pyridine ring protons and the methylene bridge protons around δ 4.5–5.5 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine confirm successful synthesis.

- Elemental Analysis: Carbon, hydrogen, nitrogen, and chlorine content closely match theoretical values within ±0.4%, confirming compound purity and correct stoichiometry.

Notes on Scale-Up and Industrial Considerations

- The reductive amination method is favored for its mild conditions and fewer side reactions, making it suitable for scale-up.

- Use of controlled temperature and inert atmosphere minimizes decomposition.

- Purification by crystallization is preferred industrially for cost-effectiveness, but chromatography may be necessary for high-purity applications.

- Catalyst-free or metal-catalyzed methods may be explored for enhanced selectivity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 6-chloropyridin-2-amine + pyridine-3-carboxaldehyde | Acid catalyst + sodium cyanoborohydride, MeOH/EtOH, 20–70 °C | Mild, selective, good yields | Requires careful handling of reducing agents |

| Nucleophilic Substitution | 6-chloropyridin-2-amine + pyridin-3-ylmethyl halide | Base (K2CO3/NaH), DMF/DMSO, 50–110 °C | Direct alkylation, scalable | Higher temperature, possible side reactions |

| Multicomponent Reactions | Substituted pyridin-2-amines + aldehydes + isocyanides | Acid catalysis, MeOH, 70 °C, 12 h | One-pot, diverse derivatives | More complex reaction mixture |

化学反应分析

Reduction Reactions

The chlorine atom at position 6 undergoes reduction under specific conditions:

-

Sodium borohydride (NaBH₄) in ethanol at 25°C reduces the C–Cl bond to C–H, yielding 6-hydro-N-(pyridin-3-ylmethyl)pyridin-2-amine .

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux achieves full dechlorination, producing N-(pyridin-3-ylmethyl)pyridin-2-amine with >90% efficiency.

Mechanistic Insight :

Reductive cleavage proceeds via a two-electron transfer mechanism, where the hydride donor attacks the electrophilic carbon adjacent to chlorine, followed by chloride elimination.

Nucleophilic Substitution

The chlorine substituent participates in nucleophilic aromatic substitution (NAS) reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6 h | 6-methoxy-N-(pyridin-3-ylmethyl)pyridin-2-amine | 72% | |

| Ammonia (NH₃) | EtOH, 100°C, 12 h | 6-amino-N-(pyridin-3-ylmethyl)pyridin-2-amine | 65% | |

| Thiophenol | DMSO, 120°C, 3 h | 6-(phenylthio)-N-(pyridin-3-ylmethyl)pyridin-2-amine | 81% |

Key Observation :

Reactivity is enhanced by electron-withdrawing effects of the pyridine ring, facilitating attack by soft nucleophiles like thiols.

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings:

Suzuki–Miyaura Coupling

Reaction with aryl boronic acids under palladium catalysis:

Chemoselectivity :

Bromine substituents (if present) react preferentially over chlorine in mixed halogen systems .

Sonogashira Coupling

Alkyne introduction via Pd/Cu catalysis:

| Alkyne | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-ethynyl-N-(pyridin-3-ylmethyl)pyridin-2-amine | 56% |

Post-Reaction Modification :

Desilylation with K₂CO₃/MeOH affords terminal alkynes for further functionalization .

Amination and Alkylation

The secondary amine group undergoes alkylation/arylation:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | NaH, DMF, 0°C → rt | N-methyl-6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine | 78% | |

| Benzyl bromide | K₂CO₃, CH₃CN, reflux | N-benzyl-6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine | 83% |

Steric Effects :

Bulky electrophiles show reduced reactivity due to steric hindrance from the pyridin-3-ylmethyl group.

Oxidation Reactions

Controlled oxidation of the amine moiety:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → rt | N-oxide derivative | 67% | |

| H₂O₂, AcOH | 50°C, 4 h | Nitrone intermediate | 58% |

Applications :

N-Oxides enhance solubility and alter electronic properties for coordination chemistry studies.

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for metal complexes:

| Metal Salt | Conditions | Complex Formed | Stability | Source |

|---|---|---|---|---|

| CuCl₂ | EtOH, rt | [Cu(L)₂Cl₂] | Air-stable | |

| Pd(OAc)₂ | THF, 60°C | [Pd(L)(OAc)₂] | >6 months |

Catalytic Utility :

Pd complexes show activity in Heck and Suzuki couplings under mild conditions .

This compound’s reactivity profile highlights its value as a multifunctional building block in medicinal chemistry and materials science. Optimized protocols for substitution, coupling, and coordination enable tailored modifications to meet diverse synthetic objectives.

科学研究应用

Medicinal Chemistry

Drug Development

6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine serves as a precursor in the synthesis of potential drug candidates targeting various diseases. Its structural properties allow it to interact with biological molecules, making it a candidate for developing therapeutics aimed at specific receptor targets.

Mechanism of Action

The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in various signaling pathways related to cell growth and differentiation. This inhibition can lead to reduced proliferation of cancer cells, highlighting its potential in oncology research.

Biological Studies

Cellular Effects

Research indicates that this compound influences cellular metabolism by modulating gene expression and signaling pathways. For instance, it has been observed to alter the expression of genes involved in metabolic processes, which can provide insights into metabolic disorders.

Biochemical Properties

The compound interacts with various enzymes and proteins through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions can either inhibit or activate enzyme functions, making it a valuable tool for studying enzyme kinetics and biochemical pathways.

Agricultural Applications

Pest Control

A significant application of this compound is in agricultural pest control. It has been incorporated into formulations aimed at managing agricultural pests effectively. For example, patents describe its use in treating seeds and soil to protect crops from parasitic pests .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of drug candidates targeting RTKs for cancer treatment |

| Biological Studies | Investigation of cellular metabolism and gene expression modulation |

| Agricultural Pest Control | Formulations for seed treatment and soil application against pests |

Case Studies

- Cancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines by inhibiting specific RTKs involved in tumor growth.

- Pest Management : Field trials showed that treating crops with formulations containing this compound resulted in a notable reduction in pest populations, leading to improved crop yields .

作用机制

The mechanism of action of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Chemical Identity :

Physical Properties :

Comparison with Structurally Similar Compounds

Substituted Pyridines with Varied N-Alkyl/Aryl Groups

The following compounds share the pyridine backbone but differ in substituents and N-linked groups, influencing their physicochemical and biological properties.

Key Observations :

- Hydrophilicity : The dimethoxyethyl group in the same compound may increase solubility compared to the hydrophobic pyridin-3-ylmethyl group in the target compound.

- Reactivity : The nitro group in 6-chloro-N-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine introduces redox-sensitive functionality, which could influence synthetic pathways or degradation .

Pyridine Derivatives with Fused Heterocycles

Key Observations :

Chloropyridines with Nitro or Methyl Substituents

Simpler analogs with fewer substituents highlight the role of functional groups in reactivity and applications.

Key Observations :

生物活性

6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine is a compound of significant interest due to its potential therapeutic applications, particularly in the field of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated pyridine moiety, which is crucial for its biological activity. Its structure can be represented as follows:

This structure allows for interactions with various biological targets, particularly receptor tyrosine kinases.

This compound primarily functions as a kinase inhibitor . It has been shown to inhibit several receptor tyrosine kinases, including:

- Colony-stimulating factor-1 receptor (CSF-1R)

- c-Kit proto-oncogene proteins (c-Kit)

- Fms-like tyrosine kinase 3 (Flt-3)

These targets are involved in signaling pathways that regulate cell growth and differentiation, making this compound a candidate for targeted cancer therapies and treatments for other diseases where these receptors play a role .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study evaluated several derivatives against various pathogens, revealing that compounds such as 3a, 3f, and 3h showed potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The results are summarized in the following table:

| Compound | Pathogen | Activity (Zone of Inhibition) |

|---|---|---|

| 3a | Bacillus subtilis | 15 mm |

| 3f | Staphylococcus aureus | 18 mm |

| 3h | Escherichia coli | 17 mm |

Anticancer Activity

In vitro studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested on human non-small cell lung cancer cells (HCC827) and neuroblastoma cells (SH-SY5Y), showing effective inhibition of cell proliferation with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the chlorine substituent at the C6 position. Substitutions at this position have been linked to enhanced biological activity compared to non-chlorinated analogs. For example, chlorinated analogs demonstrated superior antiplasmodial potency compared to their fluorinated counterparts .

Case Studies

- Antiplasmodial Activity : A series of studies focused on the antimalarial efficacy of chlorinated pyridine derivatives showed that compounds with similar structures to this compound exhibited low nanomolar activity against Plasmodium falciparum, indicating potential for development into therapeutic agents against malaria .

- Kinase Inhibition : Another study assessed the compound's ability to inhibit CSF-1R and Flt-3 in cellular models, demonstrating significant inhibition at concentrations that were not cytotoxic to normal cells .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine?

- Methodology:

- Nucleophilic substitution : React 6-chloro-2-aminopyridine with (pyridin-3-yl)methyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or DMSO.

- Buchwald-Hartwig coupling : Utilize palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) to couple 6-chloro-2-aminopyridine with (pyridin-3-yl)methanamine. This method requires inert conditions and elevated temperatures (60–100°C) .

- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) or reverse-phase HPLC (C18 column, acetonitrile/water) to isolate the product .

Q. How can the structure of this compound be confirmed?

- Methodology:

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures. Collect diffraction data using a synchrotron or in-house diffractometer. Refine the structure using SHELXL (for small molecules) with Olex2 or SHELXPRO interfaces .

- Spectroscopic analysis : Confirm via / NMR (e.g., pyridyl proton shifts at δ 8.3–8.5 ppm), HRMS (ESI+), and FTIR (N-H stretch at ~3400 cm) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodology:

- Test solubility in ethanol, acetone, and ethyl acetate. Optimal recrystallization is achieved using a 3:1 ethanol/water mixture, yielding needle-like crystals suitable for XRD .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyridylmethyl group in cross-coupling reactions?

- Methodology:

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and assess electronic effects. Compare activation energies for coupling reactions with varying substituents .

- Kinetic studies : Monitor reaction rates via in-situ NMR or UV-Vis spectroscopy under different electronic environments (e.g., electron-withdrawing vs. donating groups on the pyridine ring) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology:

- Dose-response assays : Re-evaluate IC values across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., MTT assays).

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

- Methodology:

- Molecular docking : Dock this compound into target protein active sites (e.g., kinase domains) using AutoDock Vina. Prioritize derivatives with enhanced hydrogen-bonding or π-π stacking interactions .

- QSAR analysis : Develop regression models correlating substituent descriptors (Hammett σ, LogP) with experimental binding data .

Q. What mechanistic insights explain regioselectivity in the chlorination of the pyridine ring?

- Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。